Cas no 4588-87-8 (Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-)

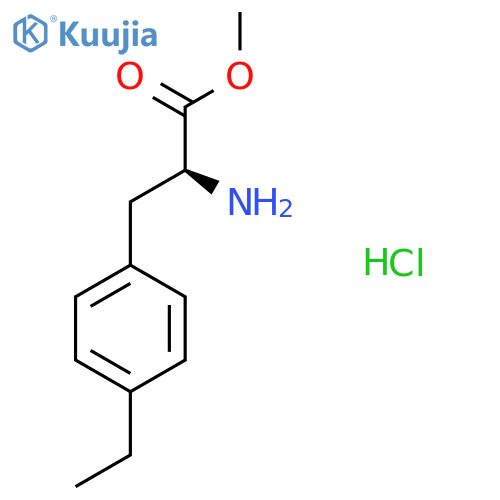

4588-87-8 structure

商品名:Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-L-phenylalanine methyl ester HCl

- methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate;hydrochloride

- Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-

- 4588-87-8

-

- インチ: 1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1

- InChIKey: YHKXKHRGWYVELX-MERQFXBCSA-N

- ほほえんだ: Cl.O(C)C([C@H](CC1C=CC(CC)=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 243.1026065g/mol

- どういたいしつりょう: 243.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 198

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01P3S3-500mg |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |

4588-87-8 | 97% | 500mg |

$163.00 | 2023-12-15 | |

| 1PlusChem | 1P01P3JR-500mg |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |

4588-87-8 | 97% | 500mg |

$149.00 | 2024-05-02 | |

| 1PlusChem | 1P01P3JR-5g |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |

4588-87-8 | 97% | 5g |

$617.00 | 2024-05-02 | |

| Aaron | AR01P3S3-1g |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |

4588-87-8 | 97% | 1g |

$240.00 | 2023-12-15 | |

| 1PlusChem | 1P01P3JR-1g |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- |

4588-87-8 | 97% | 1g |

$213.00 | 2024-05-02 |

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

4588-87-8 (Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬